Arteether
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Overview
Description
Arteether is a semi-synthetic derivative of artemisinin, a naturally occurring compound extracted from the plant Artemisia annua. This compound is primarily used as an antimalarial agent, effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . It is known for its rapid action and high efficacy in treating malaria, especially in cases where the parasite has developed resistance to other antimalarial drugs .
Preparation Methods
Arteether is synthesized from dihydroartemisinin, which is itself derived from artemisinin. The preparation involves dissolving dihydroartemisinin in dry ethanol, followed by the addition of a solid acid catalyst and trialkylorthoformate . The reaction mixture is stirred at room temperature, and water is added to the mixture. The reaction product is then extracted with a non-polar organic solvent, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain pure this compound . An alternative green synthesis method involves using a sodium borohydride-cellulose sulfuric acid catalyst system, which is environmentally friendly and offers high yields .
Chemical Reactions Analysis
Arteether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents . For instance, this compound can be treated with hydrochloric acid or sodium hydroxide under controlled conditions to study its stability and degradation products . The major products formed from these reactions include this compound derivatives and degradation products, which are analyzed using techniques like high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Arteether has a wide range of scientific research applications. In medicine, it is used to treat uncomplicated and severe malaria, particularly in cases where the parasite is resistant to other treatments . This compound is also being studied for its potential anticancer properties, as it has shown activity against various cancer cell lines . Additionally, this compound is used in the development of nanoparticulate drug delivery systems, which enhance its bioavailability and therapeutic efficacy . In biology, this compound is used to study the life cycle and drug resistance mechanisms of Plasmodium falciparum .
Mechanism of Action
The mechanism of action of arteether involves the generation of free radicals and reactive metabolites that damage the parasite’s cellular structures . This compound interacts with heme, a byproduct of hemoglobin degradation in the parasite, leading to the production of free radicals that cause oxidative stress and cell death . Additionally, this compound inhibits nucleic acid and protein synthesis in the parasite, further contributing to its antimalarial effects . The molecular targets of this compound include the parasite’s calcium ATPase enzyme, which regulates intracellular calcium levels .
Comparison with Similar Compounds
Arteether is part of the artemisinin family of compounds, which also includes artemether, artesunate, and dihydroartemisinin . These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and routes of administration . For example, artemether is administered orally or intramuscularly, while artesunate is available for intravenous administration . This compound is unique in its high lipophilicity, making it suitable for intramuscular injection and providing a longer duration of action compared to other artemisinin derivatives .
Properties
Molecular Formula |
C17H28O5 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16?,17-/m1/s1 |
InChI Key |
NLYNIRQVMRLPIQ-BVCZABNKSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)OC(CC3)(OO4)C)C)C |
Canonical SMILES |
CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C |
Origin of Product |
United States |
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